4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H15N3O2S. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, which is further connected to a benzene sulfonamide moiety.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Ethylamine Intermediate: The ethylamine intermediate can be synthesized by reacting 4-bromopyridine with ethylenediamine under reflux conditions.
Coupling with Benzene Sulfonamide: The ethylamine intermediate is then coupled with benzene sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or benzene sulfonamide derivatives.
Scientific Research Applications
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-[(Pyridin-3-YL)amino]ethyl)benzene-1-sulfonamide
- 4-(2-[(Pyridin-2-YL)amino]ethyl)benzene-1-sulfonamide
- 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonic acid
Uniqueness
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfonamide group allows for versatile chemical modifications and interactions with various biological targets .
Properties
IUPAC Name |
4-[2-(pyridin-4-ylamino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-19(17,18)13-3-1-11(2-4-13)5-10-16-12-6-8-15-9-7-12/h1-4,6-9H,5,10H2,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVYFPDWAVQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC=NC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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